N-(pyridin-4-ylmethyl)propan-2-amine

Description

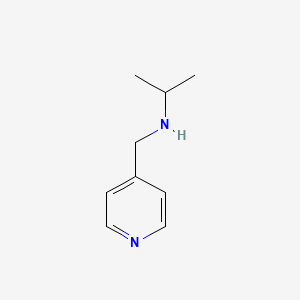

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(2)11-7-9-3-5-10-6-4-9/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVHNIRQQJQUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyridin 4 Ylmethyl Propan 2 Amine

Established Synthetic Pathways

Established methods for the synthesis of N-(pyridin-4-ylmethyl)propan-2-amine predominantly involve reductive amination and nucleophilic substitution reactions. These pathways are well-documented in the field of pyridine (B92270) chemistry and offer reliable routes to the target compound.

Reductive Amination Strategies for Pyridylalkylamines

Reductive amination is a widely employed method for the synthesis of amines from a carbonyl compound and an amine. In the context of this compound synthesis, this involves the reaction of pyridine-4-carboxaldehyde with isopropylamine (B41738) in the presence of a reducing agent. The reaction proceeds via the in situ formation of an imine intermediate, which is then reduced to the final secondary amine.

A variety of reducing agents can be utilized for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium borohydride (B1222165) (NaBH₄) being common choices. commonorganicchemistry.com Sodium triacetoxyborohydride is a mild and selective reducing agent that is often used in aprotic solvents like dichloroethane (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comreddit.com Its compatibility with one-pot procedures, where the aldehyde, amine, and reducing agent are mixed together, makes it a convenient option. reddit.com

Alternatively, sodium borohydride can be employed, typically in protic solvents such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). commonorganicchemistry.comresearchgate.net When using NaBH₄, the imine is usually pre-formed before the addition of the reducing agent to prevent the reduction of the starting aldehyde. commonorganicchemistry.com

| Reducing Agent | Solvent | Typical Yield (%) | Reaction Time |

|---|---|---|---|

| NaBH(OAc)₃ | Dichloroethane (DCE) | 85-95 | 12-24 hours |

| NaBH₄ | Methanol (MeOH) | 70-85 | 4-8 hours |

| H₂/Pd-C | Ethanol (EtOH) | >90 | 24-48 hours |

Nucleophilic Substitution Reactions in Pyridine Chemistry

Another fundamental approach to synthesizing this compound is through nucleophilic substitution. This method typically involves the reaction of a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine (B1298872), with isopropylamine. Isopropylamine acts as the nucleophile, displacing the halide to form the desired C-N bond.

The efficiency of this reaction is significantly influenced by the choice of solvent. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred as they can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. scispace.com In contrast, polar protic solvents can form hydrogen bonds with the amine, reducing its nucleophilicity and slowing down the reaction rate.

| Solvent | Solvent Type | Relative Reaction Rate | Typical Reaction Temperature |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | High | Room Temperature to 80 °C |

| Acetonitrile | Polar Aprotic | Moderate | Room Temperature to Reflux |

| Ethanol | Polar Protic | Low | Reflux |

Development of Novel and Efficient Synthetic Routes

Ongoing research in organic synthesis focuses on the development of more efficient, atom-economical, and environmentally friendly methods. For the synthesis of pyridyl-containing amines, this includes chemodivergent approaches and multi-component reactions.

Chemodivergent Synthetic Approaches to Pyridyl-containing Amides

Chemodivergent synthesis allows for the generation of different products from the same set of starting materials by simply tuning the reaction conditions. researchgate.net While not directly applied to this compound in the reviewed literature, the principles can be extrapolated. For instance, a reaction between a pyridine derivative and an amine could be directed towards either C-N bond formation or the formation of a pyridyl-containing amide by altering the catalyst or oxidant. researchgate.net This approach offers a sophisticated level of control over the reaction outcome and can provide access to a diverse range of compounds from a common intermediate.

Multi-Component Reaction Designs

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the reactants. bohrium.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. bohrium.combibliomed.org The synthesis of functionalized pyridines can be achieved through various MCRs. bohrium.comacsgcipr.org For the synthesis of this compound, a hypothetical MCR could involve pyridine-4-carboxaldehyde, isopropylamine, and a third component that facilitates the reaction and becomes incorporated into a different part of the final molecule, or a precursor that can be readily converted to the target compound.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, key parameters to consider for optimization include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

In reductive amination, the choice of catalyst can be critical. While stoichiometric reducing agents are common, catalytic hydrogenation using transition metals like palladium on carbon (Pd-C) offers a greener alternative. The optimization of catalyst loading, hydrogen pressure, and temperature can lead to high yields and clean reactions.

Role of Microwave Irradiation in Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. nih.govtandfonline.com The primary benefit of employing microwave irradiation is a dramatic reduction in reaction times, often decreasing from hours to mere minutes. libretexts.orgacs.org This acceleration is due to efficient and uniform heating of the reaction mixture through dielectric polarization and ionic conduction, which minimizes the formation of unwanted side products and often leads to higher product yields. nih.govtandfonline.com

In the context of synthesizing nitrogen-containing heterocycles like pyridine derivatives, microwave energy has been successfully applied to various reaction types, including nucleophilic substitutions, condensations, and metal-catalyzed cross-couplings. rsc.orgnih.gov For the synthesis of this compound, a key step like the reductive amination of pyridine-4-carboxaldehyde with propan-2-amine could be significantly enhanced under microwave conditions. The rapid heating allows for precise temperature control, which can improve the selectivity and yield of the desired secondary amine.

Comparative studies between conventional and microwave-assisted methods for the synthesis of related heterocyclic structures consistently demonstrate the superiority of the microwave approach. For example, reactions that required several hours of reflux under conventional heating were completed in minutes under microwave irradiation, with yields improving by 10-20% or more. rsc.org This efficiency makes MAOS a highly attractive methodology for the rapid and high-yield synthesis of pyridine derivatives. researchgate.netacsgcipr.org

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | > 12 hours | Moderate | 10-20 minutes | Up to 98% | libretexts.org |

| Quinolines Synthesis | 60 minutes | Lower | 4 minutes | 80-95% | acsgcipr.org |

| Pyrazolo[1,5-a]pyrimidines Synthesis | Several hours | ~80-85% | 15 minutes | 90-95% | acsgcipr.org |

| Imidazo[1,5-a]pyridine Synthesis | Not specified | Good | 50 minutes | >80% | google.com |

Catalytic Systems for C-N Bond Formation

The formation of the C-N bond between the pyridin-4-ylmethyl group and the propan-2-amine moiety is the central transformation in the synthesis of the target compound. This is typically achieved through catalytic reductive amination or palladium-catalyzed cross-coupling reactions.

Reductive Amination: This is one of the most direct and widely used methods for synthesizing secondary amines. The reaction involves the condensation of an aldehyde (pyridine-4-carboxaldehyde) with a primary amine (propan-2-amine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of catalytic systems can be employed for the reduction step.

Palladium-based Catalysts: Palladium on activated carbon (Pd/C) is a common heterogeneous catalyst for this transformation, often used with hydrogen gas as the reductant. rsc.org The system is efficient, but requires careful control of hydrogen pressure.

Cobalt-based Catalysts: Heterogeneous cobalt catalysts, such as Raney cobalt or cobalt composites, offer an alternative for the reductive amination of aldehydes. jfda-online.com These systems can also operate under hydrogen pressure and have shown high yields and selectivity.

Iridium-based Catalysts: Iridium complexes have been developed for transfer hydrogenation reductive amination, using formic acid as a hydrogen source in aqueous solutions. mdpi.com This approach can be more environmentally friendly than using high-pressure hydrogen gas.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. nih.govwikipedia.org In the context of synthesizing this compound, this could involve the reaction of 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine with propan-2-amine. The catalytic system typically consists of three main components:

Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) sources are commonly used.

Phosphine (B1218219) Ligand: Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. Examples include Xantphos, BINAP, and various biaryl phosphine ligands developed by Buchwald's group. rsc.orgresearchgate.net

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the reaction. wikipedia.orgresearchgate.net

The choice of catalyst and ligand is critical and depends on the specific substrates used. wikipedia.org While highly versatile, the cost of palladium and specialized ligands can be a consideration for large-scale synthesis.

Table 2: Overview of Catalytic Systems for C-N Bond Formation

| Method | Typical Catalyst | Reactants for Target Synthesis | Key Features | Reference |

| Catalytic Reductive Amination | Pd/C, Co-composites, Ir-complexes | Pyridine-4-carboxaldehyde + Propan-2-amine | Direct, atom-economical route | rsc.orgjfda-online.commdpi.com |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos) | 4-(Halomethyl)pyridine + Propan-2-amine | Highly versatile, broad functional group tolerance | rsc.orgwikipedia.orgresearchgate.net |

| Transition-Metal-Free Alkylation | None (uses a hydrogen shuttle) | 4-(Aminomethyl)pyridine + Isopropanol | Avoids precious metal catalysts | researchgate.net |

Solvent Effects and Green Chemistry Considerations in Synthesis

For reductive amination , chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (DCM) have been frequently used. acsgcipr.orgorganic-chemistry.org However, due to their toxicity and environmental persistence, greener alternatives are strongly preferred. Studies have shown that solvents such as ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even alcohols like methanol can be effective replacements, particularly for reactions using borohydride-based reducing agents. acsgcipr.orgresearchgate.netresearchgate.net Protic solvents like methanol can facilitate the formation of the intermediate imine, thereby increasing the reaction rate. researchgate.net

In Buchwald-Hartwig amination , solvents such as toluene, xylene, and 1,4-dioxane (B91453) are common but are also considered undesirable from a green chemistry perspective. acsgcipr.org Research has identified greener alternatives like methyl tert-butyl ether (MTBE) and 2-MeTHF as superior choices that maintain high reaction efficiency while improving the safety and environmental profile. acs.org Additionally, the use of aqueous micellar systems with surfactants can enable these reactions to be performed in water, significantly improving the green credentials of the process. rsc.org

Green chemistry considerations for the synthesis of this compound extend beyond solvent choice and include:

Atom Economy: Utilizing reactions like reductive amination, where most atoms from the reactants are incorporated into the final product.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste. The use of base metal catalysts (e.g., iron, cobalt) is also a growing area of interest to replace precious metals like palladium. rsc.orgjfda-online.com

Energy Efficiency: Adopting methods like microwave-assisted synthesis, which reduce energy consumption by shortening reaction times. nih.gov

Purification and Isolation Techniques for High Purity this compound

Achieving high purity of the final product is essential. As a basic secondary amine, this compound presents specific challenges and opportunities for purification.

Chromatographic Methods:

Flash Column Chromatography: Standard silica (B1680970) gel chromatography can be problematic for basic amines due to strong acid-base interactions between the amine and the acidic silanol (B1196071) groups on the silica surface. This can lead to poor separation, peak tailing, and potential product degradation. biotage.com To mitigate these issues, several strategies can be employed:

Adding a Basic Modifier: A small amount of a competing amine, such as triethylamine (B128534) or ammonia, is often added to the eluent (e.g., ethyl acetate/hexane mixture) to neutralize the acidic sites on the silica gel. biotage.com

Using Alternative Stationary Phases: Basic alumina (B75360) or amine-functionalized silica columns can be used as alternatives to standard silica gel, providing a more inert surface for the separation of basic compounds. biotage.com

Ion-Exchange Chromatography: This technique can be highly effective for purifying ionizable compounds like amines. Cation-exchange chromatography, for instance, can separate the target amine from non-basic impurities and unreacted starting materials. nih.gov

Non-Chromatographic Methods:

Acid-Base Extraction: A standard work-up procedure involves dissolving the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate) and washing with an acidic aqueous solution (e.g., dilute HCl). The basic amine is protonated and moves to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent, isolated, and dried.

Crystallization: If the final product is a solid, crystallization is an excellent method for achieving high purity. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature and then slowly cooled to induce the formation of crystals, leaving impurities dissolved in the mother liquor. google.com For amines, it is also common to form a salt (e.g., hydrochloride or maleate (B1232345) salt) which often has better crystalline properties than the free base. The salt can be isolated and then neutralized if the free base is required.

Distillation: If the compound is a liquid with sufficient thermal stability, distillation under reduced pressure can be an effective method for purification.

The choice of purification method depends on the physical properties of the compound (solid vs. liquid), the nature of the impurities, and the required scale of the synthesis. Often, a combination of these techniques is used to achieve the desired purity.

Spectroscopic and Crystallographic Characterization of N Pyridin 4 Ylmethyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of N-(pyridin-4-ylmethyl)propan-2-amine provides a map of all proton environments within the molecule. The spectrum is characterized by distinct signals for the pyridine (B92270) ring protons, the methylene (B1212753) bridge protons, the methine and methyl protons of the isopropyl group, and the amine proton.

The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. pressbooks.pub The two chemically equivalent protons ortho to the nitrogen atom (H-2 and H-6) are expected to be the most deshielded, appearing as a doublet. The two equivalent protons meta to the nitrogen (H-3 and H-5) would appear as another doublet at a slightly higher field.

The methylene protons (-CH₂-) adjacent to both the pyridine ring and the nitrogen atom are expected to resonate as a singlet around δ 3.8 ppm. The isopropyl group gives rise to two signals: a septet for the methine proton (-CH-) and a doublet for the six equivalent methyl protons (-CH₃). docbrown.info The N-H proton of the secondary amine typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration (typically δ 0.5-5.0 ppm). libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Pyridine H-2, H-6 | ~8.5 | Doublet (d) | ~6.0 | 2H |

| Pyridine H-3, H-5 | ~7.3 | Doublet (d) | ~6.0 | 2H |

| Methylene (-CH₂-) | ~3.8 | Singlet (s) | - | 2H |

| Isopropyl-CH | ~2.8 | Septet (sept) | ~6.5 | 1H |

| Amine N-H | ~1.5 (variable) | Broad Singlet (br s) | - | 1H |

| Isopropyl-CH₃ | ~1.1 | Doublet (d) | ~6.5 | 6H |

Note: Data is predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their hybridization and electronic state. For this compound, six distinct signals are expected.

The carbons of the pyridine ring are the most deshielded, appearing in the aromatic region of the spectrum (δ 120-150 ppm). chemicalbook.com The carbon atoms adjacent to the nitrogen (C-2 and C-6) are typically found around δ 150 ppm, while the meta carbons (C-3 and C-5) appear around δ 124 ppm. researchgate.net The quaternary carbon (C-4) to which the methylene group is attached is also found in this region. chemicalbook.com

The aliphatic carbons of the side chain appear at higher fields. The methylene carbon (-CH₂-) is influenced by both the pyridine ring and the nitrogen atom and is expected around δ 55-60 ppm. The methine carbon of the isopropyl group appears around δ 45-50 ppm, and the equivalent methyl carbons are the most shielded, appearing around δ 20-25 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-4 | ~148 |

| Pyridine C-3, C-5 | ~124 |

| Methylene (-CH₂-) | ~58 |

| Isopropyl-CH | ~48 |

| Isopropyl-CH₃ | ~23 |

Note: Data is predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, advanced NMR techniques are employed. nih.gov

2D NMR: Two-dimensional NMR experiments like COSY, HSQC, and HMBC are invaluable for establishing connectivity. sdsu.edu

COSY (Correlation Spectroscopy) would show correlations between coupled protons. For instance, it would confirm the coupling between the isopropyl methine proton and the methyl protons. science.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the methylene protons at ~3.8 ppm to the methylene carbon at ~58 ppm). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, for example, showing a correlation between the methylene protons and the C-3/C-5 and C-4 carbons of the pyridine ring, thus confirming the attachment point of the side chain. uwm.edu

Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in motion, ssNMR characterizes the compound in its solid form. wikipedia.org This technique is sensitive to the local environment and can provide information on molecular packing, conformation, and dynamics in the crystalline or amorphous solid state. nih.gov Due to anisotropic interactions that are averaged out in solution, ssNMR spectra are typically broader, but techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would display several characteristic absorption bands. A key feature for this secondary amine is a single, weak-to-medium N-H stretching band in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and isopropyl groups would appear just below 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring typically produce a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-N stretching vibration for the alkyl-aryl amine would be observed in the 1250-1350 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak-Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Note: Data is predicted based on standard IR correlation tables.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound acts as a chromophore. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to show absorptions in the ultraviolet region.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~255 - 265 | High |

| n → π | ~275 - 285 | Low |

Note: Data is predicted based on the known spectrum of pyridine and its derivatives.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₄N₂, giving it a monoisotopic mass of approximately 150.12 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 150. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. miamioh.edu

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Two major fragmentation pathways are expected:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org This would involve the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a prominent fragment ion at m/z 107.

Benzylic-type Cleavage: The bond between the methylene group and the isopropylamine (B41738) moiety can cleave, leading to the formation of a stable pyridylmethyl cation (tropylium-like ion) at m/z 92. libretexts.org

Other fragments corresponding to the isopropyl cation (m/z 43) and further fragmentation of the pyridine ring may also be observed.

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion |

| 107 | [C₆H₇N₂]⁺ | Alpha-cleavage (Loss of •C₃H₇) |

| 92 | [C₆H₆N]⁺ | Benzylic-type cleavage (Loss of •C₃H₈N) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: Data is predicted based on established mass spectrometry fragmentation rules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. bldpharm.com For this compound (C₉H₁₄N₂), HRMS would provide a highly accurate mass measurement of its molecular ion, which would be used to confirm its elemental formula and rule out other potential structures. This technique's ability to resolve isotopes further aids in confident identification. bldpharm.com

No experimental HRMS data for this compound was found in the search results.

Hyphenated MS Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them essential for analyzing complex mixtures and identifying individual components. rsc.orgsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for polar, non-volatile compounds. An LC-MS analysis of this compound would involve separating the compound from a sample matrix using a liquid chromatograph and then detecting it with the mass spectrometer. nih.gov This would yield a retention time specific to the compound under the given chromatographic conditions and a mass spectrum to confirm its identity. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for volatile and thermally stable compounds. chemicalbook.com Analysis of amines by GC can be challenging due to their basicity, which can cause peak tailing and adsorption to the column. labrulez.combre.com However, with appropriate column selection (e.g., using a basic stationary phase or deactivation), GC-MS can provide excellent separation and identification. labrulez.com A GC-MS analysis would provide a characteristic retention time and an electron ionization (EI) mass spectrum, which includes fragmentation patterns that serve as a "fingerprint" for the molecule. swgdrug.org

Specific LC-MS or GC-MS analytical data, such as retention times or mass spectra, for this compound are not available in the searched literature.

Advanced Ionization Methods (e.g., APCI-MS, ESI-MS)

The choice of ionization method is critical in mass spectrometry, as it generates the gas-phase ions that are subsequently analyzed.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules and is commonly coupled with liquid chromatography. uni.lu It typically generates protonated molecules ([M+H]⁺), causing minimal fragmentation and providing clear molecular weight information. Given the presence of basic nitrogen atoms, this compound is expected to ionize efficiently in positive-ion ESI mode. uni.lu

Atmospheric Pressure Chemical Ionization (APCI) is another common ionization source compatible with LC-MS, often used for molecules of medium polarity that are less amenable to ESI. It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte molecule.

No specific experimental data from ESI-MS or APCI-MS analyses of this compound could be located.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking, within the crystal lattice. nih.gov For this compound, a successful single-crystal X-ray diffraction study would confirm its molecular structure unambiguously and reveal how the molecules pack together in the solid state.

A search of crystallographic databases did not yield any single-crystal X-ray diffraction data for this compound.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimental percentages are then compared to the theoretical values calculated from the compound's chemical formula. For this compound (C₉H₁₄N₂), the theoretical composition would be:

Carbon: 71.95%

Hydrogen: 9.39%

Nitrogen: 18.65%

This analysis is a crucial component of compound characterization, used to verify the purity and confirm the empirical formula of a newly synthesized substance. No published elemental analysis results for this specific compound were found.

Chemical Reactivity and Transformations of N Pyridin 4 Ylmethyl Propan 2 Amine

Oxidation Pathways of Amine and Pyridine (B92270) Functional Groups

The oxidation of N-(pyridin-4-ylmethyl)propan-2-amine can occur at either the pyridine nitrogen or the secondary amine nitrogen. The outcome of the oxidation is highly dependent on the reagents and reaction conditions employed.

The pyridine ring is generally resistant to oxidation, but it can be oxidized to the corresponding N-oxide. For instance, the oxidation of pyridine itself using peroxydisulfate (B1198043) can yield pyridin-2-yl ammonium (B1175870) sulfate, which upon hydrolysis gives 2-hydroxypyridine. nih.gov The introduction of a hydroxy group into the pyridine ring can be achieved through methods like the Elbs peroxydisulfate oxidation. nih.gov

The secondary amine is typically more susceptible to oxidation. However, selective oxidation of the pyridine nitrogen in the presence of an aliphatic amine is a known challenge. The oxidation of 2-benzylpyridine (B1664053) has been studied, providing insights into the reactivity of the methylene (B1212753) bridge adjacent to the pyridine ring. researchgate.net In some cases, oxidation can lead to the formation of carbonyl compounds through the cleavage of C-H bonds at the benzylic position. researchgate.net

Research on the oxidation of dihydropyridine (B1217469) derivatives to pyridines is extensive and highlights the stability of the aromatic pyridine ring, which is the product of these oxidation reactions. wum.edu.pk Various oxidizing agents, including nitric acid and calcium hypochlorite, have been used for this transformation. wum.edu.pk

| Functional Group | Typical Oxidation Product | Reagent Example | Reference |

| Pyridine Nitrogen | Pyridine-N-oxide | Peroxydisulfate | nih.gov |

| Methylene Bridge | Carbonyl (ketone) | O2/CuI/AcOH/DMSO | researchgate.net |

| Secondary Amine | (Complex mixture, potential for C-N cleavage) | - | - |

Reduction Reactions for Structural Modification

Reduction reactions of this compound can target the pyridine ring. The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, though this is generally more difficult than the reduction of benzene (B151609) rings. davuniversity.org Catalytic hydrogenation using catalysts like platinum is a common method for this transformation. davuniversity.org

Alternatively, reduction can be directed at intermediates formed from the amine. For example, a general method for the synthesis of monomethylamines involves the reduction of N-substituted carbonylimidazoles with a sodium borohydride (B1222165)/iodine system. nih.govbeilstein-journals.org This suggests that if the secondary amine of this compound were first converted to an appropriate derivative, it could be a handle for further reductive transformations. nih.govbeilstein-journals.org

| Functional Group | Reduction Product | Reagent Example | Reference |

| Pyridine Ring | Piperidine Ring | H2, Pt | davuniversity.org |

| Amine (via derivative) | Modified Amine | NaBH4/I2 (on carbonylimidazole) | nih.govbeilstein-journals.org |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The pyridine ring in this compound is an electron-deficient aromatic system, which governs its behavior in substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly deactivated towards electrophilic attack compared to benzene. youtube.com This is due to the electron-withdrawing nature of the nitrogen atom. When EAS does occur, it proceeds under vigorous conditions and substitution is directed to the 3-position (meta to the nitrogen). davuniversity.orgyoutube.com The nitration of pyridine derivatives with the nitronium ion (NO2+) has been studied computationally, confirming that the reaction is difficult, especially in the acidic media required for the reaction, where the pyridine nitrogen is protonated, further deactivating the ring. rsc.org

Nucleophilic Aromatic Substitution (NAS): In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comechemi.comyoutube.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, facilitates this reactivity. stackexchange.comechemi.comyoutube.com Therefore, if a good leaving group were present at the 2-, 4-, or 6-position of the pyridine ring of a derivative of this compound, it could be displaced by a nucleophile. stackexchange.comechemi.comyoutube.comnih.gov

| Reaction Type | Position of Attack | Reactivity Compared to Benzene | Mechanistic Feature | Reference |

| Electrophilic Substitution | 3-position | Less reactive | Requires vigorous conditions | davuniversity.orgyoutube.com |

| Nucleophilic Substitution | 2- and 4-positions | More reactive | Stabilized anionic intermediate | stackexchange.comechemi.comyoutube.com |

Reactions Involving C-C Bond Cleavage and Amidation

C-N Bond Cleavage: The C-N bond in the pyridin-4-ylmethylamine moiety can be susceptible to cleavage under certain conditions. Copper-catalyzed C-N bond cleavage of aromatic methylamines has been developed as a method to construct substituted pyridine derivatives. lookchem.comfigshare.com This type of reaction suggests that the N-(pyridin-4-ylmethyl) group could potentially be cleaved under oxidative conditions. Research has also explored the synthesis of multi-substituted pyridines through reactions involving the cleavage of a C-N bond in a primary amine during an oxidative cyclization process. rsc.orgresearchgate.net

Amidation: The secondary amine in this compound can undergo amidation reactions. Direct amidation of carboxylic acids with amines can be facilitated by catalysts such as borane-pyridine complexes. mdpi.com The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a classic method for amide formation. fishersci.co.uk A variety of modern coupling reagents, many developed for peptide synthesis, can also be used to form amide bonds under mild conditions. organic-chemistry.org

Mechanistic Insights into Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by fundamental electronic and steric principles.

In electrophilic aromatic substitution , the regioselectivity for the 3-position is explained by the resonance structures of the cationic intermediate (the sigma complex). Attack at the 2- or 4-position would place a positive charge on the carbon adjacent to the nitrogen, which is destabilizing, and would also lead to a resonance structure where the electron-deficient nitrogen bears a positive charge. Attack at the 3-position avoids this particularly unstable resonance contributor. youtube.com

In nucleophilic aromatic substitution , the preference for the 2- and 4-positions is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.comechemi.comyoutube.com This stabilization is not possible when the attack occurs at the 3-position. stackexchange.comechemi.comyoutube.com

The mechanism of amidation typically involves the activation of a carboxylic acid to a more electrophilic species (like an acyl chloride or an active ester), followed by nucleophilic attack by the amine. fishersci.co.uk The reaction is often base-catalyzed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct. fishersci.co.uk

The mechanisms for oxidation and reduction are highly dependent on the specific reagents used. For instance, catalytic hydrogenation of the pyridine ring involves the adsorption of the molecule onto the catalyst surface and the stepwise addition of hydrogen atoms.

Therefore, it is not possible to provide a thorough, data-driven article that strictly adheres to the requested outline for this specific compound. Generating content for the specified sections, such as quantum chemical calculations, electronic structure analysis, topological analysis, and molecular recognition studies, requires specific research data that has not been published or is not publicly accessible for this compound.

To fulfill this request accurately, dedicated computational studies would need to be performed on the molecule. Such studies would involve:

Theoretical and Computational Chemistry of N Pyridin 4 Ylmethyl Propan 2 Amine

Computational Studies on Molecular Recognition:Performing simulations like molecular docking to predict how N-(pyridin-4-ylmethyl)propan-2-amine might interact with biological targets, such as proteins or enzymes, and to analyze the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern these interactions.

Without access to the output of these specific computational analyses for this compound, any attempt to write the requested article would result in speculation or the inaccurate representation of data from other compounds.

Reaction Mechanism Elucidation via Computational Methods

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the elucidation of the reaction mechanism for this compound using computational methods. While computational techniques, such as Density Functional Theory (DFT), are widely used to investigate reaction pathways, transition states, and energy profiles for a variety of chemical transformations, no dedicated research appears to have been published for this particular compound.

The synthesis of this compound would likely proceed through a reductive amination reaction between 4-pyridinecarboxaldehyde (B46228) and isopropylamine (B41738). In general, computational studies of reductive amination reactions provide valuable insights into the stepwise mechanism, which typically involves the formation of a hemiaminal intermediate, followed by dehydration to an imine or iminium ion, and subsequent reduction to the final amine product. These studies often calculate the activation energies for each step, identify the rate-determining step, and analyze the geometries of the transition state structures. However, without specific computational data for the reaction forming this compound, a detailed mechanistic discussion with quantitative data is not possible at this time.

Further computational research would be necessary to provide a detailed understanding of the reaction mechanism, including the generation of data such as activation energy barriers and reaction enthalpies, which could be presented in the following hypothetical table format.

Table 1: Hypothetical Calculated Energy Profile for the Reductive Amination of 4-Pyridinecarboxaldehyde with Isopropylamine

| Step | Intermediate/Transition State | ΔG (kcal/mol) | ΔH (kcal/mol) |

| Reactants | 4-Pyridinecarboxaldehyde + Isopropylamine | 0.0 | 0.0 |

| Hemiaminal Formation | TS1 | Data not available | Data not available |

| Hemiaminal | Data not available | Data not available | |

| Imine Formation | TS2 | Data not available | Data not available |

| Iminium Ion + H₂O | Data not available | Data not available | |

| Reduction | TS3 | Data not available | Data not available |

| Product | This compound | Data not available | Data not available |

This table is for illustrative purposes only. The values are not based on actual computational results as none were found in the literature for this specific reaction.

Coordination Chemistry of N Pyridin 4 Ylmethyl Propan 2 Amine

Ligand Design Principles and Coordination Modes

N-(pyridin-4-ylmethyl)propan-2-amine is a flexible ligand with two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary amine. The pyridine nitrogen, being part of an aromatic system, is a relatively soft donor, favoring coordination to softer metal ions. In contrast, the secondary amine nitrogen is a harder donor. This difference in donor properties allows for selective coordination depending on the metal ion and reaction conditions.

The ligand can adopt several coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen or the amine nitrogen. Coordination through the pyridine nitrogen is generally more common due to the steric hindrance around the isopropyl-substituted amine.

Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating to a single metal center through both the pyridine and the amine nitrogen atoms. This mode of coordination is expected to be favorable as it leads to the formation of a stable six-membered ring.

Bridging Coordination: The ligand can bridge two or more metal centers. A common bridging mode involves the pyridine nitrogen coordinating to one metal center and the amine nitrogen coordinating to another. This can lead to the formation of dimeric, oligomeric, or polymeric structures.

The flexibility of the ethylamine (B1201723) backbone allows the ligand to accommodate a range of coordination geometries, from linear and square planar to tetrahedral and octahedral, depending on the coordination number and preferences of the central metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, and single-crystal X-ray diffraction.

Transition Metal Complexes (e.g., Silver(I), Palladium(II), Manganese(II), Nickel(II))

While specific studies on this compound are limited, the coordination chemistry of similar pyridine-amine ligands with various transition metals provides valuable insights.

Silver(I) Complexes: Silver(I) ions, having a d¹⁰ electronic configuration, typically favor linear or tetrahedral coordination geometries. With ligands similar to this compound, Ag(I) often forms coordination polymers where the ligand bridges two metal centers through its pyridine and amine nitrogen atoms. For instance, the reaction of AgBF₄ with a related unsymmetrical dipyridyl ligand, N-(pyridin-4-ylmethyl)pyridine-3-amine, results in a helical coordination polymer. nih.gov It is plausible that this compound would form similar polymeric structures with Ag(I).

Palladium(II) Complexes: Palladium(II) complexes, with a d⁸ electron configuration, strongly prefer a square planar coordination geometry. The reaction of Pd(II) salts with pyridine-amine ligands typically yields complexes where the ligand acts as a bidentate N,N'-donor, forming a stable chelate ring. The crystal structure of a related complex, dichlorido-(N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine-κN,N′)palladium(II), confirms a distorted square planar geometry around the palladium center. researchgate.net

Manganese(II) Complexes: Manganese(II) is a versatile metal ion that can adopt various coordination numbers and geometries, with octahedral being the most common. In complexes with multidentate nitrogen-donor ligands, Mn(II) often forms mononuclear or polynuclear species. For example, Mn(II) complexes with bis(2-pyridylmethyl)amine feature six-coordinate Mn(II) centers with a distorted octahedral geometry. researchgate.net The reaction of Mn(II) salts with this compound would likely result in octahedral complexes, potentially with bridging ligands leading to polymeric structures. For instance, the reaction of Mn(NCS)₂ with 3-(aminomethyl)pyridine (B1677787) yields a 3D network structure. nih.gov

Nickel(II) Complexes: Nickel(II), another d⁸ metal ion, can form square planar, tetrahedral, or octahedral complexes. With pyridine-containing ligands, Ni(II) complexes often exhibit octahedral geometry. jscimedcentral.com The synthesis of a Ni(II) complex with this compound would likely be achieved by reacting a Ni(II) salt, such as NiCl₂·6H₂O, with the ligand in an alcoholic solvent. jscimedcentral.com Characterization would involve techniques like IR spectroscopy to confirm the coordination of the pyridine and amine groups, and magnetic susceptibility measurements to determine the geometry. nih.gov

The following table summarizes the expected coordination behavior of this compound with these transition metals based on analogous compounds.

| Metal Ion | Expected Coordination Geometry | Potential Structure |

| Silver(I) | Linear or Tetrahedral | 1D or 2D Coordination Polymer |

| Palladium(II) | Square Planar | Mononuclear Chelate Complex |

| Manganese(II) | Octahedral | Mononuclear or Polymeric Complex |

| Nickel(II) | Octahedral or Square Planar | Mononuclear or Polymeric Complex |

Polymeric Coordination Architectures and Metal-Organic Frameworks (MOFs)

The bridging capability of this compound makes it a suitable candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov By connecting metal centers, this ligand can give rise to one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.gov The structure of the resulting architecture is influenced by factors such as the coordination preference of the metal ion, the metal-to-ligand ratio, the counter-ion, and the solvent used during synthesis. nih.gov

While specific MOFs incorporating this compound are not extensively documented, the principles of MOF design suggest its potential. For instance, using this ligand in conjunction with carboxylate co-ligands could lead to the formation of robust frameworks with interesting topologies and potential applications in gas storage or catalysis. The amine functionality within the framework could also be exploited for post-synthetic modification or for enhancing interactions with guest molecules. rsc.org

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes supported by pyridine-amine ligands have shown promise in various catalytic applications, leveraging the ability of the ligand to stabilize different oxidation states of the metal and to influence the reactivity of the metal center.

Catalysis in Organic Transformations (e.g., Suzuki-Miyaura reaction)

Palladium complexes are renowned for their catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds. nih.gov Palladium(II) complexes with N,N'-bidentate ligands, including those with pyridine and amine donors, can act as efficient pre-catalysts for these reactions. The ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the catalytic cycle. While the catalytic activity of a palladium complex with this compound in the Suzuki-Miyaura reaction has not been specifically reported, related di(2-pyridyl)methylamine-palladium dichloride complexes have been shown to be versatile catalysts for such transformations in aqueous media. researchgate.net

Biomimetic Systems and Functional Models for Metalloenzymes

The coordination environment provided by this compound, with its combination of pyridine and amine donors, can mimic the active sites of certain metalloenzymes that feature histidine and other nitrogen-containing residues coordinated to a metal center. nih.gov By synthesizing metal complexes with this ligand, it is possible to create structural and functional models of these enzyme active sites. rsc.org These biomimetic models can provide valuable insights into the mechanisms of biological processes and can inspire the development of new catalysts for challenging chemical transformations. nih.govrsc.org For example, manganese and nickel complexes with nitrogen-rich coordination spheres are relevant to the study of enzymes such as superoxide (B77818) dismutase and urease, respectively. nih.gov

Exploitation in Materials Science of this compound

The exploration of this compound and its derivatives in the field of materials science, particularly concerning the development of materials with novel magnetic properties and porous frameworks, is an area of growing interest. The unique structural features of this ligand, combining a flexible aliphatic amine chain with a coordinating pyridine ring, make it a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs). Research into analogous pyridine-based ligands has demonstrated the potential for creating materials with interesting and tunable physical properties.

The strategic design of coordination polymers allows for the precise arrangement of metal centers, which is crucial for controlling magnetic interactions. In cobalt(II) coordination polymers constructed from pyridine derivatives, for instance, the dimensionality of the framework and the coordination geometry of the metal ions have been shown to significantly influence the magnetic anisotropy, leading to either easy-plane or easy-axis magnetization. rsc.org For example, a one-dimensional cobalt(II) coordination polymer exhibited weak antiferromagnetic coupling, while a two-dimensional framework showed slow magnetic relaxation under an external field, a characteristic of single-ion magnet behavior. rsc.org

Similarly, copper(II) complexes with pyridine-containing ligands have been investigated for their magnetic properties. Dinuclear copper(II) complexes with pyridinemethanol ligands have shown antiferromagnetic interactions at room temperature. ut.ac.ir The strength of the spin-spin interaction between the copper(II) ions can be influenced by the nature of the bridging groups and substituents on the ligand. ut.ac.ir In polynuclear and dinuclear copper(II) complexes with N-(pyridin-2-ylmethyl)aniline and its derivatives, chloro-bridged structures have been observed, with Cu∙∙∙Cu′ distances of approximately 3.9 Å. researchgate.net

While specific studies on porous materials constructed directly from this compound are not extensively documented in the reviewed literature, the broader class of amine-functionalized MOFs has been a subject of intense research for applications such as gas storage and separation. rsc.org The incorporation of amine functionalities within the pores of MOFs can enhance the selective adsorption of CO2 due to the favorable interactions between the basic amine groups and the acidic CO2 molecules. rsc.org The synthesis of MOFs can be achieved through various methods, including in situ synthesis, post-synthetic modification, and physical impregnation, to introduce these amine functionalities. rsc.org

The table below summarizes findings from related coordination polymers, illustrating the potential for tuning material properties through ligand design.

| Compound Class | Metal Ion | Magnetic Property | Structural Feature |

| Cobalt(II) Coordination Polymer | Co(II) | Weak Antiferromagnetic Coupling / Single-Ion Magnet Behavior | 1D Chain / 2D Framework |

| Dinuclear Copper(II) Complex | Cu(II) | Antiferromagnetic Interaction | Dinuclear Unit |

| Polynuclear Copper(II) Complex | Cu(II) | Chloro-bridged Structure | Polymeric Chain |

Applications in Organic Synthesis and Analytical Science

N-(pyridin-4-ylmethyl)propan-2-amine as a Versatile Synthetic Building Block

This compound serves as a valuable and versatile building block in organic synthesis, primarily due to the presence of two reactive functional groups: the pyridine (B92270) nitrogen and the secondary amine. lifechemicals.com The pyridine ring, a six-membered aromatic heterocycle, can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, as well as functionalization at the nitrogen atom. nih.gov The secondary amine provides a nucleophilic center that can readily react with electrophiles. This dual reactivity allows for the selective modification of the molecule at either the pyridine ring or the amine, enabling the construction of a diverse array of more complex molecules. minakem.com

The pyridine nucleus is a common feature in many pharmaceuticals and biologically active compounds. lifechemicals.com Consequently, derivatives of this compound can be key intermediates in the synthesis of new drug candidates. The isopropyl group on the amine may also impart specific steric and electronic properties to the final molecules, influencing their biological activity and pharmacokinetic properties.

Integration with Orthogonal Chemical Reactions (e.g., Click Chemistry)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the assembly of complex molecules. mdpi.commdpi.comacs.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. mdpi.com

This compound can be readily functionalized to participate in click chemistry. The secondary amine provides a convenient handle for the introduction of either an azide (B81097) or an alkyne group. For example, reaction with an azido-activated carboxylic acid would yield an azido-amide derivative. Alternatively, reaction with an alkyne-containing acyl chloride or sulfonyl chloride would introduce a terminal alkyne.

Once functionalized with an azide or alkyne, the this compound derivative can be "clicked" onto a complementary molecule, allowing for the rapid and efficient construction of more complex structures. This approach is particularly useful in drug discovery and materials science for creating libraries of compounds or for bioconjugation applications. mdpi.com

Development of Analytical Detection and Quantification Methods

The detection and quantification of this compound are crucial for quality control in its synthesis and for its use in further applications. Various analytical techniques can be employed for this purpose.

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. Due to its amine functionality, this compound can be analyzed by GC-FID. However, the analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing and poor peak shape on standard silica-based columns. nih.govvt.eduresearchgate.netresearchgate.net

To overcome these challenges, specialized columns with basic deactivation are often employed for amine analysis. A monograph for the structurally similar compound N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine from the Drug Enforcement Administration's Special Testing and Research Laboratory outlines a GC-MS method, which can be adapted for GC-FID analysis. swgdrug.org The use of a capillary column with a stationary phase designed for amine analysis, such as a bonded polyethylene (B3416737) glycol or a specially deactivated dimethylpolysiloxane, would be recommended.

Hypothetical GC-FID Parameters for this compound Analysis:

| Parameter | Value |

| Column | Capillary column for amine analysis (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1 mL/min |

| Injection Volume | 1 µL |

| Sample Preparation | Dilution in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) |

This table presents hypothetical parameters and would require optimization for a specific instrument and application.

Spectroscopic methods offer a rapid and often non-destructive means of detecting and quantifying chemical compounds.

UV-Visible Spectroscopy: The pyridine ring in this compound exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. A spectrophotometric method could be developed based on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) would need to be determined experimentally, but it is expected to be in the range of 250-270 nm, typical for pyridine derivatives.

Colorimetric Assays: For the quantification of the primary or secondary amine functionality, colorimetric assays can be employed. A common method involves the reaction of the amine with a chromogenic reagent, such as 2,4-dinitrofluorobenzene (DNFB), which results in a colored product that can be measured spectrophotometrically. researchgate.net The intensity of the color produced is proportional to the concentration of the amine. This method could be adapted for the determination of this compound in various samples.

Structure Property Relationships and Synthesis of N Pyridin 4 Ylmethyl Propan 2 Amine Analogues

Design Principles for Analogues with Modified Structure

The design of analogues of N-(pyridin-4-ylmethyl)propan-2-amine is guided by established principles aimed at achieving desired chemical properties. A primary strategy involves modifying the pyridine (B92270) ring or the amine side chain to alter the molecule's electronic and steric profile. msu.edu Computational calculations are often employed to predict which positions on the pyridine ring are most tolerant to substitution, allowing for the introduction of new functional groups without disrupting the core structure's essential characteristics. nih.gov

Another key design principle is the strategic introduction of functional groups to create specific interactions or to fill hydrophobic cavities in a target environment. nih.gov This can involve a "halogen walk," where halogens are systematically placed at different positions, or the replacement of a simple ring with a bicyclic system to better occupy available space. nih.gov For pyridine-containing compounds, modifications can be guided by models that predict how substituents will influence the reactivity of the ring itself, thereby controlling the outcomes of subsequent synthetic steps. nih.gov The basicity and nucleophilicity of the amine can also be precisely adjusted. For instance, steric hindrance can be introduced, as seen in 2,6-dimethylpyridine, to reduce nucleophilicity while retaining basicity. msu.edu Conversely, resonance effects, such as in 4-dimethylaminopyridine (B28879) (DMAP), can be used to significantly increase basicity. msu.edu

Investigation of Substituent Effects on Reactivity and Chemical Properties

Substituents on both the pyridine ring and the amine moiety have a profound impact on the reactivity and chemical properties of this compound analogues. These effects can be broadly categorized as electronic and steric.

Steric Effects: The size and placement of substituents create steric hindrance that can influence reactivity and selectivity. researchgate.net Increasing the bulk of substituents on the carbon bridge between the pyridine ring and the amine nitrogen can lead to an increase in polymerization activity. researchgate.net However, increasing steric hindrance on the amine moiety itself tends to decrease activity. researchgate.net Similarly, introducing bulky aryl groups onto the pyridine ring can significantly decrease catalytic activity. researchgate.net The position of substituents is also critical; a study on arylquinolinyl propanamides showed that moving a nitrogen atom from an ortho-pyridinyl to a meta- or para-pyridinyl position resulted in a significant loss of affinity for its target, demonstrating a strong positional effect on chemical interactions. semanticscholar.org

The interplay of these effects is summarized in the table below.

| Modification Type | Substituent/Position | Observed Effect on Chemical Properties | Reference(s) |

| Electronic | Electron-donating groups (e.g., -OCH₃, -NH₂) on pyridine ring | Increases basicity of pyridine nitrogen. mdpi.com | mdpi.com |

| Electronic | Electron-donating group on amine moiety | Enhances catalytic activity in polymerization. researchgate.net | researchgate.net |

| Electronic | Electron-withdrawing group (e.g., bromo, sulfamoyl) on pyridine ring | Polarizes the ring, directing regioselectivity of reactions. nih.gov | nih.gov |

| Steric | Bulky groups on the bridging carbon | Increases polymerization activity. researchgate.net | researchgate.net |

| Steric | Bulky groups on the amine moiety | Decreases catalytic activity. researchgate.net | researchgate.net |

| Steric | Bulky aryl groups on the pyridine ring | Decreases catalytic activity. researchgate.net | researchgate.net |

| Positional | Moving a pyridinyl substituent from ortho to meta/para position | Can cause a >100-fold loss in binding affinity. semanticscholar.org | semanticscholar.org |

Synthesis of Positional Isomers and Stereoisomers

The synthesis of this compound analogues, including its positional isomers (where the substituent is on the 2- or 3-position of the pyridine ring) and stereoisomers, relies on a variety of established synthetic methodologies. A common and versatile approach is reductive amination. This method can be used to prepare pyridin-2-yl-methylamine derivatives through the reduction of cyanohydrins in the presence of an amine. google.com The reaction medium is typically made reducing by the addition of a hydride, such as sodium cyanoborohydride. google.com

The general synthesis for secondary amines like this compound often involves the reaction of a primary amine (propan-2-amine) with a pyridine-containing electrophile (like 4-(chloromethyl)pyridine) via an Sₙ2 mechanism. msu.edu The synthesis of substituted pyridine precursors is also well-established. For example, 6-substituted analogues of 2-amino-4-methylpyridine (B118599) can be prepared through multi-step sequences involving lithiation followed by reaction with an appropriate electrophile. nih.gov

The synthesis of different positional isomers requires starting materials with the correct substitution pattern. For instance, synthesizing N-(pyridin-2-ylmethyl)propan-2-amine would typically start from a 2-substituted pyridine, while the synthesis of the N-(pyridin-3-ylmethyl) analogue would begin with a 3-substituted pyridine.

| Isomer | Starting Materials Example | Synthetic Method Example | Reference(s) |

| Positional Isomer (2-substituted) | 2-Pyridinecarboxaldehyde and Propan-2-amine | Reductive Amination | google.com |

| Positional Isomer (3-substituted) | 3-(Chloromethyl)pyridine and Propan-2-amine | Nucleophilic Substitution (Alkylation) | msu.edu |

| Substituted Analogue | 2,4-dichloro-6-methylpyrimidine and various nucleophiles | Nucleophilic Aromatic Substitution | nih.gov |

Impact of Structural Modifications on Chemical Performance and Stability

Structural modifications are a powerful tool for enhancing the chemical performance and stability of pyridine-amine compounds. A key challenge, particularly for materials incorporating dynamic imine bonds, is hydrolytic instability in humid environments. nih.gov A post-synthetic modification strategy has been shown to effectively address this. By converting a pyridine-imine covalent organic framework (COF) through amide formation and subsequent pyridine N-oxidation, both hydrolytic stability and hydrophilicity can be simultaneously enhanced. nih.gov These modifications increase the polarity and the number of hydrogen-bonding sites within the material's pores, which improves water affinity and, consequently, performance in applications like proton conduction. nih.gov

In the context of catalysis, structural modifications directly impact performance. As noted previously, the steric bulk of substituents on the pyridine-amine ligand framework can tune the activity and the properties of the resulting products. researchgate.net For example, modifying substituents on the ortho position of an aniline (B41778) moiety and on the bridging carbon provides a viable method for tuning the molecular weight and branching of polymers produced by pyridine-amine nickel complexes. researchgate.net The stability of the catalyst itself can also be influenced by these modifications, with carefully chosen bulky ligands sometimes enabling living polymerization processes. researchgate.net Thus, targeted structural changes can lead to significant improvements in both the robustness and the functional output of these chemical systems.

Conclusion and Future Research Perspectives on N Pyridin 4 Ylmethyl Propan 2 Amine

Summary of Key Research Contributions

Pyridylalkylamines, often abbreviated as 'pma', are renowned for their role as versatile N,N-bidentate ligands in coordination chemistry. nih.gov Their ability to form stable complexes with a wide array of transition metals has made them instrumental in the field of catalysis.

Key contributions of the pyridylalkylamine ligand family include:

Homogeneous Catalysis: Palladium complexes of pyridylalkylamines have demonstrated significant efficacy in cross-coupling reactions, which are fundamental to modern organic synthesis. nih.gov For instance, they have been successfully employed as catalysts in the Suzuki-Miyaura reaction, where factors like steric hindrance and the electronic properties of the ligand are crucial for achieving high selectivity and yield. nih.govresearchgate.net

Asymmetric Synthesis: Chiral pyridylalkylamine ligands complexed with metals like Ytterbium have been developed as Lewis acids for enantioselective reactions. A notable example is their use in the Friedel-Crafts alkylation of indoles, achieving significant enantiomeric excesses. researchgate.net

Coordination Chemistry: The fundamental coordination behavior of pyridylalkylamines with metals such as palladium and zinc has been extensively studied. researchgate.net These studies, combining NMR spectroscopy, X-ray crystallography, and computational methods, have provided deep insights into the structure-reactivity relationships that govern their catalytic activity. nih.gov The electronic distribution at the nitrogen atoms and the steric crowding around the metal center are key determinants of the resulting complex's behavior. nih.govresearchgate.net

While specific catalytic data for N-(pyridin-4-ylmethyl)propan-2-amine are scarce, its structure, featuring a pyridine (B92270) ring and a secondary amine, makes it an excellent candidate for forming similar catalytically active metal complexes.

Identification of Emerging Research Frontiers in Pyridylalkylamine Chemistry

The field of pyridylalkylamine chemistry is continuously evolving, with researchers pushing the boundaries of their application into new and exciting areas. These emerging frontiers suggest promising research avenues for this compound.

Table 1: Emerging Research Frontiers for Pyridylalkylamines

| Research Frontier | Description | Potential Role for this compound |

|---|---|---|

| Electrocatalysis | Development of metal complexes for energy-related reactions, such as the oxygen reduction reaction (ORR) in fuel cells. | As a ligand in novel copper or iron complexes designed for enhanced catalytic activity and stability in electrochemical systems. |

| Bioinorganic Chemistry | Mimicking the active sites of metalloenzymes and developing metal-based therapeutic or diagnostic agents. | Forming complexes that can interact with biological molecules, potentially leading to new antimicrobial or anticancer agents. |

| Organocatalysis | Use of protonated pyridylalkylamines as metal-free catalysts for enantioselective transformations. researchgate.net | Acting as a chiral organocatalyst, particularly if synthesized in an enantiomerically pure form, for reactions like Michael additions or aldol (B89426) reactions. |

| Advanced Materials | Incorporation into coordination polymers or metal-organic frameworks (MOFs) for applications in gas storage, separation, or sensing. | Serving as a building block (linker) for porous crystalline materials with tailored properties. |

Potential for Innovation in Chemical Synthesis and Materials Science

The unique electronic and steric properties that can be tuned in pyridylalkylamine ligands offer significant potential for innovation. This compound, with its specific substitution pattern, can contribute to these advancements.

In chemical synthesis , innovation lies in the design of next-generation catalysts. By modifying the pyridine ring or the alkylamine side chain of ligands like this compound, researchers can fine-tune the catalytic activity for highly specific and challenging transformations, such as C-H bond activation and functionalization. The development of sustainable catalytic systems using earth-abundant metals complexed with these ligands is a particularly promising area.

In materials science , pyridyl-based compounds are integral to the creation of functional materials. acs.org Pyridine-containing coordination polymers have been investigated for their electrochromic properties, which allow for color changes in response to an electrical potential. frontiersin.org this compound could be used as a ligand to construct novel coordination polymers or molecular assemblies on surfaces, leading to new electrochromic devices, sensors, or materials for solar energy conversion. acs.orgfrontiersin.org

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of the pyridylalkylamine scaffold creates numerous opportunities for collaboration across different branches of the chemical sciences.

Table 2: Interdisciplinary Opportunities in Pyridylalkylamine Chemistry

| Interdisciplinary Field | Research Opportunity |

|---|---|

| Medicinal Chemistry | Design and synthesis of pyridylalkylamine derivatives as inhibitors for specific biological targets, such as kinases or metalloenzymes, for therapeutic applications. |

| Supramolecular Chemistry | Utilization of pyridylalkylamine-metal complexes as building blocks for the self-assembly of complex, functional architectures like cages, rings, and polymers. acs.orgnsf.gov |

| Environmental Chemistry | Development of catalysts for green chemistry applications, such as water purification (e.g., degradation of pollutants) or the conversion of biomass into valuable chemicals. |

| Computational Chemistry | In-depth theoretical studies to predict the properties and reactivity of new pyridylalkylamine complexes, guiding experimental efforts in catalyst and materials design. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for N-(pyridin-4-ylmethyl)propan-2-amine?

The synthesis of this compound can be approached via:

- Gabriel phthalimide reaction : A classic method for primary amine synthesis, involving alkylation of phthalimide followed by hydrolysis .

- Reductive amination : Reacting pyridine-4-carbaldehyde with propan-2-amine in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine bond.

- Hofmann degradation : If starting from a carboxamide derivative, this method cleaves the amide to generate the amine.

Key considerations : Optimize reaction conditions (solvent, temperature) to minimize by-products. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Q. How can the structural identity of this compound be validated?

Use a combination of spectroscopic and computational methods:

- NMR spectroscopy : Confirm the presence of pyridine protons (δ 8.5–8.7 ppm for aromatic H) and isopropyl CH₃ groups (δ 1.0–1.2 ppm) .

- Mass spectrometry (MS) : Verify the molecular ion peak (e.g., m/z = 150.2 for C₉H₁₄N₂).

- Computational validation : Compare experimental IR or NMR data with density functional theory (DFT)-calculated spectra using software like Gaussian .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood to prevent inhalation of vapors.

- Waste disposal : Collect organic waste in designated containers for incineration by certified facilities .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target binding pockets (e.g., CDK2 or PCNA).

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

Q. How should researchers address contradictions between experimental and computational data?

- Validation hierarchy : Prioritize crystallographic data over computational predictions. For example:

- If DFT-optimized geometry conflicts with X-ray coordinates, re-evaluate basis sets (e.g., switch from B3LYP/6-31G** to M06-2X/cc-pVTZ) .

- Reconcile NMR chemical shift discrepancies by checking solvent effects or proton exchange rates .

- Sensitivity analysis : Test how varying parameters (e.g., force fields in MD) impact results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products